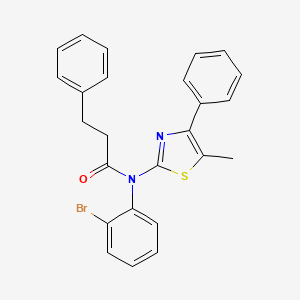
N-(2-bromophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-phenylpropanamide
Descripción general
Descripción
N-(2-bromophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-phenylpropanamide, also known as BPTP, is a chemical compound that has been extensively studied for its potential use in scientific research. BPTP is a member of the thiazole class of compounds and has been found to have a variety of biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of N-(2-bromophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-phenylpropanamide is not fully understood, but it is believed to act as a dopamine transporter ligand, binding to the transporter and blocking the reuptake of dopamine. This could lead to increased dopamine levels in the brain, which could have implications for the treatment of neurological disorders.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In animal studies, this compound has been found to increase dopamine levels in the brain, which could have implications for the treatment of neurological disorders such as Parkinson's disease and ADHD. This compound has also been found to have analgesic effects, reducing pain in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2-bromophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-phenylpropanamide is its potential as a ligand for the dopamine transporter, which could have implications for the treatment of neurological disorders. Another advantage is its potential use as a radioligand in PET imaging studies. However, one limitation of this compound is its limited solubility, which could make it difficult to work with in some experimental settings.
Direcciones Futuras
There are several future directions for research on N-(2-bromophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-phenylpropanamide. One area of interest is the development of new synthesis methods that could improve the yield and purity of this compound. Another area of interest is the development of new applications for this compound, such as its potential use as a therapeutic agent for neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential effects on the brain and body.
Aplicaciones Científicas De Investigación
N-(2-bromophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-phenylpropanamide has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential as a ligand for the dopamine transporter, which could have implications for the treatment of neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). This compound has also been studied for its potential use as a radioligand in positron emission tomography (PET) imaging studies.
Propiedades
IUPAC Name |
N-(2-bromophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21BrN2OS/c1-18-24(20-12-6-3-7-13-20)27-25(30-18)28(22-15-9-8-14-21(22)26)23(29)17-16-19-10-4-2-5-11-19/h2-15H,16-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFHMGVPIOTRCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N(C2=CC=CC=C2Br)C(=O)CCC3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(3-nitro-1H-pyrazol-1-yl)propyl]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide](/img/structure/B4700976.png)
![3-chloro-4-methoxy-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B4700984.png)
![1-(3,4-dimethylphenyl)-5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4700994.png)

![4-[2-(2,5-dimethylphenoxy)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4701008.png)
![7-(difluoromethyl)-N-(4-hydroxyphenyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4701011.png)
![5-({[2-(1H-indol-3-yl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4701014.png)
![1-({[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroquinoline](/img/structure/B4701015.png)
![2-({[4-(2,6-dichlorobenzyl)-1-piperazinyl]acetyl}amino)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4701023.png)
![N-[(3,4-dimethylphenyl)(3-pyridinyl)methyl]-3-methylbenzamide](/img/structure/B4701026.png)

![N-[3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propyl]-5-ethyl-3-thiophenecarboxamide](/img/structure/B4701046.png)

![N-[1-(4-chlorophenyl)propyl]-N'-(2,4-dichlorophenyl)urea](/img/structure/B4701063.png)